molecular formula C8H12O3 B2427652 2,6-Dioxaspiro[4.5]decan-10-one CAS No. 2248372-33-8

2,6-Dioxaspiro[4.5]decan-10-one

Cat. No.: B2427652
CAS No.: 2248372-33-8
M. Wt: 156.181
InChI Key: BUNNLXPFBBEQTF-UHFFFAOYSA-N
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Description

2,6-Dioxaspiro[45]decan-10-one is a spirocyclic compound characterized by a unique structure that includes a spiro linkage between two oxygen atoms and a decane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dioxaspiro[4.5]decan-10-one typically involves the formation of a spirocyclic ring system. One common method includes the reaction of 2-acetylcyclohexanone with ethylene glycol under acidic conditions to form the spirocyclic ketal. This intermediate can then undergo further reactions, such as hydrazone formation and iodination, to yield the desired compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalytic processes to enhance yield and purity while minimizing reaction times and costs .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dioxaspiro[4.5]decan-10-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding lactones or carboxylic acids.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted spirocyclic compounds, lactones, and alcohol derivatives .

Scientific Research Applications

2,6-Dioxaspiro[4.5]decan-10-one has diverse applications in scientific research:

Comparison with Similar Compounds

  • 6,10-Dioxaspiro[4.5]decane-7,9-dione
  • 1,6,9-Tri-oxaspiro[4.5]decane

Comparison: 2,6-Dioxaspiro[4.5]decan-10-one is unique due to its specific spiro linkage and decane ring structure. Compared to similar compounds, it offers distinct reactivity and binding properties, making it valuable for specific applications in pharmaceuticals and materials science .

Properties

IUPAC Name

2,6-dioxaspiro[4.5]decan-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c9-7-2-1-4-11-8(7)3-5-10-6-8/h1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUNNLXPFBBEQTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2(CCOC2)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2248372-33-8
Record name 2,6-dioxaspiro[4.5]decan-10-one
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